4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide
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Overview
Description
4-Chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, a pyrazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with ethyl bromide to introduce the ethyl group.
Sulfonamide Formation: The final step involves the reaction of the alkylated pyrazole with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-Chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-methylbenzenesulfonamide
- N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide
- 4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide
Uniqueness
4-Chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzenesulfonamide is unique due to the specific combination of the chloro group, pyrazole ring, and benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H16ClN3O2S |
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Molecular Weight |
313.80 g/mol |
IUPAC Name |
4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H16ClN3O2S/c1-3-17-10-11(8-15-17)9-16(2)20(18,19)13-6-4-12(14)5-7-13/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
MWKRMHPGWXAMNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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